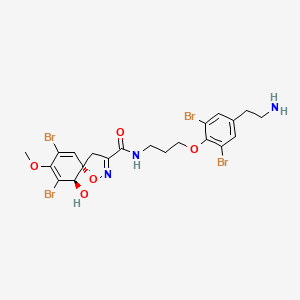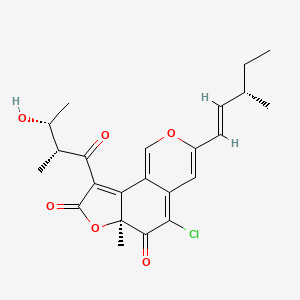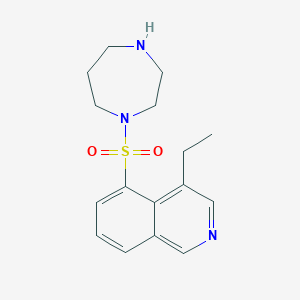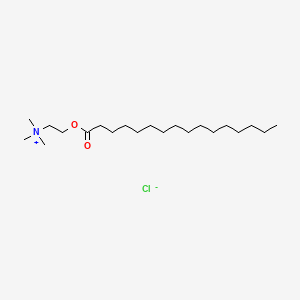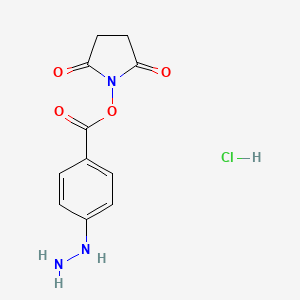
quinolin-4(1H)-one-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-4(1H)-one-3-olate is conjugate base of 3-hydroxyquinolin-4(1H)-one arising from deprotonation of the 3-hydroxy group; major species at pH 7.3. It is a conjugate base of a 3-hydroxyquinolin-4(1H)-one.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Microwave-Assisted Synthesis : Quinolin-4(1H)-one derivatives, including 4-arylquinolin-2(1H)-ones, are synthesized using palladium-catalyzed Suzuki and Heck reactions. This process involves controlled microwave-assisted organic synthesis, indicating a methodological innovation in the synthesis of these compounds (Glasnov, Stadlbauer, & Kappe, 2005).
Copper-Catalyzed Aza-Michael Addition : A one-pot synthesis method for 3-carbonyl-quinolin-4(1H)-ones has been developed, employing Cu-catalyzed aza-Michael addition. This approach yields a range of quinolin-4(1H)-ones with good to excellent efficiency (Kang, Park, Kim, Song, & Lee, 2018).
Rhodium(III)-Catalyzed Redox-Neutral Annulation : The formation of quinolin-4(1H)-one scaffolds through Rh(III)-catalyzed [3+3] cyclization showcases an atom-economical process, important for the construction of heterocyclic compounds in pharmaceutical chemistry (Liu, Li, Dai, Gao, Chen, Zhou, & Liu, 2020).
Iridium-Catalyzed Carbonylative Synthesis : The synthesis of halogen-containing quinolin-2(1H)-ones via iridium-catalyzed carbonylative annulation, highlights a novel approach to functionalize these compounds (Zhu, Li, Wang, & Wu, 2016).
Biological and Medicinal Applications
Antiplasmodial Activity : Quinolin-4(1H)-imines, derived from quinolin-4(1H)-ones, demonstrate significant antiplasmodial activity, particularly against the liver stage of malaria. This highlights their potential as new chemotypes for malaria treatment (Rodrigues, da Cruz, Lafuente-Monasterio, Gonçalves, Ressurreição, Sitoe, Bronze, Gut, Schneider, Mota, Rosenthal, Prudêncio, Gamo, Lopes, & Moreira, 2013).
Catalytic Activity in Alkane Oxidations : Vanadium complexes with quinolin-8-olate derivatives exhibit high catalytic activity in alkane oxidations, suggesting potential industrial applications (Gryca, Czerwińska, Machura, Chrobok, Shul’pina, Kuznetsov, Nesterov, Kozlov, Pombeiro, Varyan, & Shul’pin, 2018).
Anticancer Activity : Novel synthetic analogues of quinolin-4(1H)-one demonstrate significant anticancer activity, particularly against breast cancer, underscoring their therapeutic potential (Wang, Rayburn, Velu, Nadkarni, Murugesan, & Zhang, 2009).
Antimicrobial Activities : Copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases show promising antimicrobial activities, particularly against fungi, indicating their potential use in antimicrobial therapies (Creaven, Duff, Egan, Kavanagh, Rosair, Thangella, & Walsh, 2010).
Eigenschaften
Molekularformel |
C9H6NO2- |
|---|---|
Molekulargewicht |
160.15 g/mol |
IUPAC-Name |
4-oxo-1H-quinolin-3-olate |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12)/p-1 |
InChI-Schlüssel |
BHTNYVRPYQQOMJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



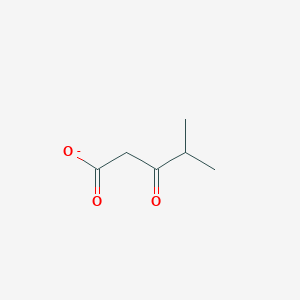



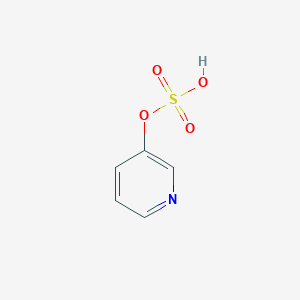

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1262306.png)
![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)

